Azidopine
Overview
Description
Azidopine is a photo-active dihydropyridine analogue that was initially developed to label L-type calcium channels . It is known for its ability to bind with high affinity to calcium channels in skeletal muscle membranes . This compound is also recognized for its role in inhibiting the active transport of vinblastine in P-glycoprotein expressed in plasma membrane vesicles from drug-resistant human carcinoma cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidopine can be synthesized through a series of chemical reactions involving the use of succinimidyl-4-azidobenzoate and 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridine carboxylic acid 2-(aminoethyl) ethyl ester . The synthesis involves the following steps:
Preparation of Succinimidyl-4-azidobenzoate: This compound is evaporated to dryness under a gentle stream of nitrogen.
Reaction with 1,4-Dihydro-2,6-Dimethyl-4-(2-Trifluoromethylphenyl)-3,5-Pyridine Carboxylic Acid 2-(Aminoethyl) Ethyl Ester: The dried succinimidyl-4-azidobenzoate is then reacted with the pyridine carboxylic acid ester in the presence of sodium borate buffer (pH 8.4) to form this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Azidopine undergoes various chemical reactions, including:
Photoaffinity Labeling: this compound binds reversibly to calcium channels and, upon exposure to ultraviolet light, incorporates covalently into membrane proteins.
Inhibition of Active Transport: this compound inhibits the active transport of vinblastine in P-glycoprotein.
Common Reagents and Conditions:
Reagents: Succinimidyl-4-azidobenzoate, 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridine carboxylic acid 2-(aminoethyl) ethyl ester, sodium borate buffer.
Conditions: Reactions are typically carried out in the dark to prevent premature photolysis, with careful control of temperature and pH.
Major Products:
Scientific Research Applications
Azidopine has a wide range of scientific research applications, including:
Chemistry: Used as a photoaffinity probe to study the structure and function of calcium channels.
Biology: Employed in the investigation of P-glycoprotein and its role in multidrug resistance in cancer cells.
Medicine: Utilized in research on calcium channel blockers and their potential therapeutic applications.
Mechanism of Action
Azidopine exerts its effects by binding to L-type calcium channels and inhibiting the active transport of drugs such as vinblastine in P-glycoprotein . The binding sites for this compound are located within the transmembrane domain of P-glycoprotein, which comprises 12 membrane-spanning alpha-helices . Upon binding, this compound interferes with the normal function of these proteins, leading to the inhibition of calcium influx and drug transport.
Comparison with Similar Compounds
Azidopine is similar to other dihydropyridine calcium channel blockers, such as nifedipine and amlodipine . this compound is unique in its photo-active properties, which allow it to be used as a photoaffinity probe for labeling calcium channels . Other similar compounds include:
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
This compound’s uniqueness lies in its ability to covalently label proteins upon exposure to ultraviolet light, making it a valuable tool for studying the structure and function of calcium channels and P-glycoprotein .
Properties
CAS No. |
90523-31-2 |
---|---|
Molecular Formula |
C27H26F3N5O5 |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
5-O-[2-[(4-azidobenzoyl)amino]ethyl] 3-O-ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H26F3N5O5/c1-4-39-25(37)21-15(2)33-16(3)22(23(21)19-7-5-6-8-20(19)27(28,29)30)26(38)40-14-13-32-24(36)17-9-11-18(12-10-17)34-35-31/h5-12,23,33H,4,13-14H2,1-3H3,(H,32,36) |
InChI Key |
SWMHKFTXBOJETC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azidopine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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